molecular formula CH6P2 B13810775 Bis(phosphino)methane CAS No. 5518-61-6

Bis(phosphino)methane

Cat. No.: B13810775
CAS No.: 5518-61-6
M. Wt: 80.006 g/mol
InChI Key: UXGNAFUPNZUQQX-UHFFFAOYSA-N
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Description

Bis(phosphino)methane is an organophosphorus compound with the chemical formula CH₂(PPh₂)₂. It is a white, crystalline powder that is used primarily in inorganic and organometallic chemistry as a ligand. This compound is particularly known for its ability to act as a chelating ligand, meaning it can bond to metals through its two phosphorus donor atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(phosphino)methane is typically synthesized by the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :

[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(phosphino)methane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The methylene group (CH₂) in this compound is mildly acidic, which allows it to participate in various reactions .

Common Reagents and Conditions

    Oxidation: The ligand can be oxidized to form the corresponding oxides and sulfides, such as CH₂[P(E)Ph₂]₂ (E = O, S).

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions typically involve the replacement of one of the phosphorus atoms with another ligand or functional group.

Major Products

The major products formed from these reactions include various metal complexes, where this compound acts as a ligand. These complexes often feature four-membered rings with the constituents MP₂C, promoting the formation of bimetallic complexes .

Scientific Research Applications

Bis(phosphino)methane has a wide range of applications in scientific research:

Mechanism of Action

Bis(phosphino)methane exerts its effects primarily through its ability to act as a chelating ligand. It forms stable complexes with metals by donating its phosphorus atoms to the metal center. This chelation stabilizes the metal and can significantly alter its reactivity and properties . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Similar in structure but with an ethane backbone instead of a methylene group.

    1,3-Bis(diphenylphosphino)propane: Features a propane backbone, providing different steric and electronic properties.

    Ethylenebis(diphenylphosphine): Another similar compound with an ethylene backbone.

Uniqueness

Bis(phosphino)methane is unique due to its specific bite angle and the stability of the complexes it forms. Its ability to promote the formation of bimetallic complexes is particularly noteworthy, making it a valuable ligand in both academic and industrial research .

Properties

CAS No.

5518-61-6

Molecular Formula

CH6P2

Molecular Weight

80.006 g/mol

IUPAC Name

phosphanylmethylphosphane

InChI

InChI=1S/CH6P2/c2-1-3/h1-3H2

InChI Key

UXGNAFUPNZUQQX-UHFFFAOYSA-N

Canonical SMILES

C(P)P

Origin of Product

United States

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